4-(Methylthio)benzenesulfonamide
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Overview
Description
4-(Methylthio)benzenesulfonamide, also known as Benzenesulfonamide, 4-methyl-, is a chemical compound with the formula C7H9NO2S. Its molecular weight is 171.217 . It is also known by other names such as p-Toluenesulfonamide, p-Methylbenzenesulfonamide, and p-Toluenesulfonylamide .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a sulfonamide group. The IUPAC Standard InChI for this compound is InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) .Scientific Research Applications
Anticancer Activity
4-(Methylthio)benzenesulfonamide derivatives have shown potential as anticancer agents. A series of derivatives synthesized and evaluated in vitro exhibited significant anticancer activity against human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. Their growth inhibition effects were observed in the low micromolar range (Sławiński et al., 2012), (Żołnowska et al., 2015), (Tomorowicz et al., 2020).
Carbonic Anhydrase Inhibition
This compound derivatives have also been investigated for their inhibitory effects on human carbonic anhydrases, enzymes involved in critical physiological functions. Some derivatives were found to potently inhibit these enzymes, suggesting potential applications in related therapies (Gul et al., 2016).
Environmental Analysis
In environmental studies, benzenesulfonamide compounds, including this compound, have been detected as contaminants. Their presence and concentration levels in environmental samples like soil and water have been analyzed, providing insights into their environmental impact and potential risks (Speltini et al., 2016), (Yoom et al., 2018).
Mechanism of Action
Target of Action
It is structurally similar to sulfanilamide, a well-known sulfonamide antibiotic . Sulfonamides typically target the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of Action
Like other sulfonamides, 4-(methylsulfanyl)benzene-1-sulfonamide likely acts as a competitive inhibitor of p-aminobenzoic acid in the folic acid metabolism cycle . By mimicking this substrate, it prevents the production of dihydrofolic acid, a precursor to folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The compound affects the folic acid synthesis pathway, specifically the conversion of p-aminobenzoic acid to dihydrofolic acid . This disruption can lead to a deficiency of folic acid, which is essential for various cellular processes, including DNA synthesis and repair, methylation, and amino acid synthesis .
Pharmacokinetics
Most sulfonamides are readily absorbed orally, widely distributed throughout all tissues, and excreted primarily in the urine .
Result of Action
The inhibition of folic acid synthesis by 4-(methylsulfanyl)benzene-1-sulfonamide can lead to a halt in bacterial growth and reproduction, as these processes are dependent on the availability of folic acid . This makes the compound potentially useful as an antibacterial agent .
Safety and Hazards
Future Directions
The future directions for 4-(Methylthio)benzenesulfonamide could involve further exploration of its potential as an antimicrobial agent. For instance, a study described the synthesis of new aryl thiazolone–benzenesulfonamides and their carbonic anhydrase IX inhibitory effect . Such research could lead to the development of novel antiproliferative agents.
properties
IUPAC Name |
4-methylsulfanylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S2/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCWFFVGFICMGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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